N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the acid-catalyzed cyclization of appropriate precursors.
Attachment of the phenyl group:
Formation of the thiophene-2-carboxamide moiety: This involves the reaction of the triazole derivative with thiophene-2-carboxylic acid under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the function of essential bacterial enzymes, leading to cell death. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring and have shown diverse pharmacological activities.
Phenyl-1,2,4-triazoles: These compounds share the triazole ring structure and have been studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene-2-carboxamide moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-4-6-13(7-5-11)19-10-12(17-18-19)9-16-15(20)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQASMQEXQNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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